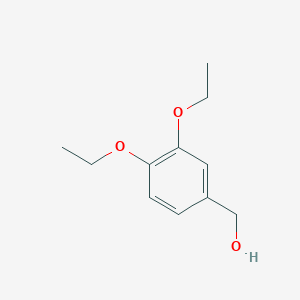3,4-Diethoxybenzyl alcohol
CAS No.: 83459-29-4
Cat. No.: VC2498162
Molecular Formula: C11H16O3
Molecular Weight: 196.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 83459-29-4 |
|---|---|
| Molecular Formula | C11H16O3 |
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | (3,4-diethoxyphenyl)methanol |
| Standard InChI | InChI=1S/C11H16O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-7,12H,3-4,8H2,1-2H3 |
| Standard InChI Key | ZOLYZUOLHFXYQD-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)CO)OCC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)CO)OCC |
Introduction
Chemical Identity and Structure
Compound Differentiation
3,4-Diethoxybenzyl alcohol differs from the documented 3,4-dimethoxybenzyl alcohol by having ethoxy (-OCH₂CH₃) groups at positions 3 and 4 of the benzene ring instead of methoxy (-OCH₃) groups. This structural difference results in a higher molecular weight and potentially different physical and chemical properties.
Structural Comparison
Physical Properties
Known Properties of 3,4-Dimethoxybenzyl Alcohol
The documented compound 3,4-dimethoxybenzyl alcohol presents the following physical characteristics:
Estimated Properties of 3,4-Diethoxybenzyl Alcohol
For 3,4-diethoxybenzyl alcohol, the following properties would be expected to differ from its methoxy counterpart:
-
Higher molecular weight (196.24 g/mol vs. 168.19 g/mol)
-
Lower water solubility due to increased hydrocarbon content
-
Higher LogP value (increased lipophilicity)
-
Higher boiling point due to increased molecular weight
-
Potentially lower melting point due to increased molecular flexibility
Spectroscopic Data
NMR Data for 3,4-Dimethoxybenzyl Alcohol
Below is the NMR data available for 3,4-dimethoxybenzyl alcohol, which could serve as a reference baseline for structural characterization of the ethoxy variant:
¹³C NMR Chemical Shifts
| Carbon Position | Chemical Shift (ppm) | Ambiguity Code |
|---|---|---|
| OMe | 55.78 | 4 |
| OMe | 55.90 | 4 |
| A | 65.04 | 1 |
| 2 | 110.45 | 1 |
| 5 | 111.04 | 1 |
| 6 | 119.33 | 1 |
| 1 | 133.66 | 1 |
| 4 | 148.43 | 1 |
| 3 | 149.00 | 1 |
Alternative values also reported: OMe (55.93/56.11), A (64.58), positions 1-6 range from 111.69-150.19 ppm
¹H NMR Data
| Proton Position | Chemical Shift (ppm) | Ambiguity Code |
|---|---|---|
| OMe | 3.85 | 1 |
| A | 4.56 | 1 |
| 2 | 6.82 | 1 |
| 5 | 6.86 | 1 |
| 6 | 6.86 | 1 |
Data from the NMR Database of Lignin and Cell Wall Model Compounds
Synthesis and Production
Synthetic Pathways for 3,4-Dimethoxybenzyl Alcohol
The primary synthetic route documented for 3,4-dimethoxybenzyl alcohol involves the reduction of 3,4-dimethoxybenzaldehyde:
-
3,4-Dimethoxybenzaldehyde (0.97 g, 6 mmol) is combined with 50 mL of methanol in a round-bottom flask
-
Sodium borohydride (NaBH₄, 0.35 g, 9.2 mmol) is added while stirring
-
The mixture is stirred overnight
-
Methanol is evaporated
-
The residue is diluted with 25 mL of distilled water
-
The product is extracted with 3×25 mL dichloromethane
Applications and Uses
Known Applications of 3,4-Dimethoxybenzyl Alcohol
The documented compound has several established applications:
-
Precursor in the synthesis of cyclotriveratrylenes (CTVs), which function as cyclic molecular hosts with a cavity to accommodate guest molecules
-
Fuel source for microbial fuel cells (MFCs) to generate power
Chemical Reactivity
Reactivity of 3,4-Dimethoxybenzyl Alcohol
The documented compound can undergo several chemical transformations:
-
Halogenation with SOCl₂ to form 3,4-dimethoxybenzyl chloride
-
Reaction of the chloride with sodium cyanide to form 3,4-dimethoxybenzylcyanide
-
Oxidation reactions targeting the primary alcohol
-
Ether cleavage reactions affecting the methoxy groups
Specific reaction conditions for conversion to the chloride derivative:
-
3,4-Dimethoxybenzyl alcohol (2.0 g, 12 mmol) in 15 mL ether
-
Cooled to 0°C in ice bath
-
SOCl₂ (5 g, 18 mmol) added dropwise while stirring
Likely Reactivity of 3,4-Diethoxybenzyl Alcohol
The ethoxy derivative would likely exhibit similar reactivity patterns:
-
Alcohol group would undergo similar reactions (oxidation, halogenation)
-
Ethoxy groups would be susceptible to ether cleavage, potentially requiring milder conditions than methoxy groups
-
Increased steric bulk from ethoxy groups might affect reaction rates and selectivity
Biological Activity
Known Biological Properties of 3,4-Dimethoxybenzyl Alcohol
The documented compound has established biological relevance:
This analysis provides a comprehensive overview of the properties and applications of 3,4-dimethoxybenzyl alcohol as a reference point for understanding 3,4-diethoxybenzyl alcohol. While direct data on the diethoxy variant is not available in the provided search results, the structural relationship between these compounds allows for reasonable extrapolation of certain properties.
The ethoxy variant would likely exhibit increased lipophilicity, higher molecular weight, and potentially different reactivity profiles in both chemical and biological systems compared to its methoxy counterpart. Further specific research on 3,4-diethoxybenzyl alcohol would be necessary to establish its precise physical, chemical, and biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume